molecular formula C9H15ClO2 B13763582 tert-Butyl 3-chloropent-4-enoate CAS No. 713144-30-0

tert-Butyl 3-chloropent-4-enoate

Cat. No.: B13763582
CAS No.: 713144-30-0
M. Wt: 190.67 g/mol
InChI Key: JGLRNJKMNPESLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-chloropent-4-enoate is a chemical compound of interest in synthetic organic chemistry, particularly as a potential intermediate or building block. Compounds with ester and alkene functional groups are often utilized in various chemical reactions, including cross-couplings, cyclizations, and as precursors to more complex molecules in medicinal chemistry and materials science. The tert-butyl ester group can offer advantages in synthesis, such as serving as a protecting group for carboxylic acids under basic conditions. The presence of both a reactive chloro group and an alkene in the structure suggests potential for further functionalization, making it a candidate for constructing complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

CAS No.

713144-30-0

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

tert-butyl 3-chloropent-4-enoate

InChI

InChI=1S/C9H15ClO2/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7H,1,6H2,2-4H3

InChI Key

JGLRNJKMNPESLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-chloropent-4-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the double bond can yield saturated esters.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include tert-butyl 3-aminopent-4-enoate, tert-butyl 3-hydroxypent-4-enoate, and tert-butyl 3-thiopent-4-enoate.

    Oxidation: Products include tert-butyl 3-chloropentanoate and tert-butyl 3-chloropentanone.

    Reduction: The major product is tert-butyl 3-chloropentanoate.

Scientific Research Applications

tert-Butyl 3-chloropent-4-enoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloropent-4-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The double bond in the pent-4-enoate chain can participate in addition reactions, leading to various functionalized products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related esters and chlorinated alkenoates, highlighting differences in molecular features, reactivity, and applications.

Structural Analog: tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate

This compound (CAS 1563339-29-6) shares the tert-butyl ester group and a chlorine substituent but differs in its aromatic substitution and shorter carbon chain (propenoate vs. pentenoate). Key distinctions include:

  • Molecular Formula: C14H17ClO2 vs. C9H15ClO2 (estimated for tert-Butyl 3-chloropent-4-enoate).
  • Substituent Position : Chlorine is part of a 3-chloro-4-methylphenyl group in the analog, whereas in the target compound, chlorine is on an aliphatic chain.
  • Reactivity : The aromatic ring in the analog may enhance conjugation, stabilizing intermediates in electrophilic substitutions. In contrast, the aliphatic chlorine in the target compound could favor nucleophilic displacement or elimination reactions.

Physicochemical Properties

Property This compound (Estimated) tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate
Molecular Weight ~194.67 (calculated) 252.73
Boiling Point Not reported Not reported
Melting Point Not reported Not reported
Density Not reported Not reported
Solubility Likely low in water (ester group) Likely low in water (aromatic and ester groups)

Stability and Handling

Both compounds are expected to be sensitive to hydrolysis under acidic or basic conditions due to the ester group. The aliphatic chlorine in the target compound may confer greater lability compared to the aromatic analog.

Q & A

Q. What are the recommended synthetic protocols for tert-Butyl 3-chloropent-4-enoate, and how can reaction yields be optimized?

  • Methodological Answer : tert-Butyl esters are typically synthesized via nucleophilic substitution or esterification under mild acidic/basic conditions. For chlorinated analogs, coupling reactions using tert-butyl chloroformate with pre-functionalized intermediates (e.g., allylic alcohols) are common. Optimization involves controlling stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., DMAP for acylations). Reaction progress can be monitored via TLC or GC-MS. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) is recommended .
  • Experimental Design Tip : Use design-of-experiments (DoE) frameworks to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield. For example, fractional factorial designs can reduce experimental runs while maximizing data robustness .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR should confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^{13}C) and the chlorinated alkene (δ 4.5–5.5 ppm for 1^1H; δ 120–130 ppm for 13^{13}C).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+Na]+^+).
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1720 cm1^{-1}) and C-Cl bonds (~550–750 cm1^{-1}) are critical .

Q. What are the stability considerations for storing this compound?

  • Storage Guidelines : Store in airtight, amber glass containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or thermal decomposition. Avoid proximity to strong acids/bases, which may cleave the tert-butyl ester .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bulky tert-butyl group impedes nucleophilic attack at the ester carbonyl, enhancing selectivity in reactions like Suzuki-Miyaura couplings. Computational studies (DFT) suggest that electron-donating effects stabilize transition states in Pd-catalyzed reactions, though steric hindrance may reduce turnover rates .
  • Data Contradiction Analysis : Discrepancies in reported reaction efficiencies (e.g., solvent-dependent yields) may arise from competing steric vs. electronic effects. Re-evaluate solvent polarity and catalyst geometry (e.g., bulky phosphine ligands) to resolve inconsistencies .

Q. What catalytic systems are effective for decomposing this compound in environmental remediation studies?

  • Advanced Oxidation Processes (AOPs) : Fenton-like systems (Fe(II)/H2_2O2_2) generate hydroxyl radicals (•OH) that degrade chlorinated esters. Neutral pH conditions minimize side reactions, while UV-Vis spectroscopy tracks intermediate formation (e.g., chlorinated byproducts) .
  • Experimental Validation : Quantify degradation kinetics via LC-MS/MS and monitor chloride ion release via ion chromatography to confirm C-Cl bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.